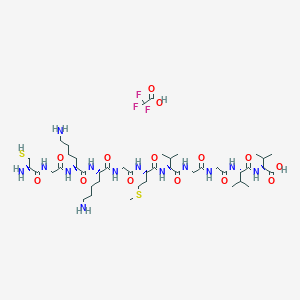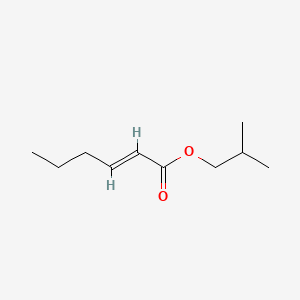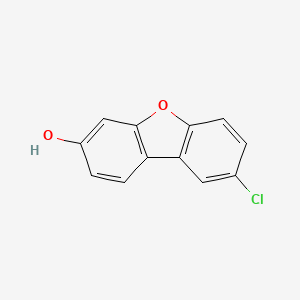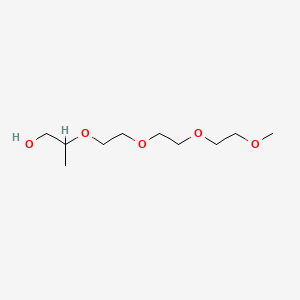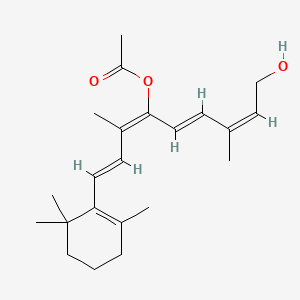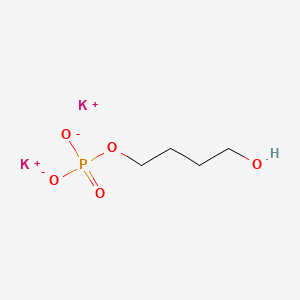
Dipotassium 4-hydroxybutyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipotassium 4-hydroxybutyl phosphate is an inorganic compound with the molecular formula C4H9K2O5P. It is a dipotassium salt of 4-hydroxybutyl phosphate and is known for its various applications in scientific research and industry. This compound is characterized by its high solubility in water and its ability to act as a buffering agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipotassium 4-hydroxybutyl phosphate can be synthesized through the reaction of 4-hydroxybutyl phosphate with potassium hydroxide. The reaction typically occurs in an aqueous medium, where 4-hydroxybutyl phosphate is neutralized by potassium hydroxide to form the dipotassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete neutralization and high yield.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where phosphoric acid is reacted with potassium hydroxide. The process is optimized to achieve high purity and yield, with careful control of reaction parameters such as temperature, concentration, and mixing speed. The final product is then purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Dipotassium 4-hydroxybutyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The phosphate group can be reduced under specific conditions to form phosphite derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or neutral medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate the substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ketobutyl phosphate or 4-carboxybutyl phosphate.
Reduction: Formation of phosphite derivatives.
Substitution: Formation of alkyl or acyl derivatives of 4-hydroxybutyl phosphate.
Scientific Research Applications
Dipotassium 4-hydroxybutyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.
Biology: Employed in the preparation of buffer solutions for biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of dipotassium 4-hydroxybutyl phosphate involves its ability to act as a buffering agent, maintaining the pH of solutions within a specific range. This is achieved through the reversible dissociation of the phosphate group, which can accept or donate protons depending on the pH of the environment. The compound’s molecular targets include enzymes and proteins that are sensitive to pH changes, thereby influencing biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
Dipotassium phosphate (K2HPO4): A common buffering agent used in food and industrial applications.
Monopotassium phosphate (KH2PO4): Another buffering agent with similar properties but different solubility and pH range.
Tripotassium phosphate (K3PO4): Used in various industrial applications as a buffering and sequestering agent.
Uniqueness
Dipotassium 4-hydroxybutyl phosphate is unique due to the presence of the 4-hydroxybutyl group, which imparts additional reactivity and functionality compared to other potassium phosphates. This makes it particularly useful in specialized applications where both buffering capacity and reactivity are required.
Properties
CAS No. |
93858-68-5 |
|---|---|
Molecular Formula |
C4H9K2O5P |
Molecular Weight |
246.28 g/mol |
IUPAC Name |
dipotassium;4-hydroxybutyl phosphate |
InChI |
InChI=1S/C4H11O5P.2K/c5-3-1-2-4-9-10(6,7)8;;/h5H,1-4H2,(H2,6,7,8);;/q;2*+1/p-2 |
InChI Key |
PQSDWINLVLKRMY-UHFFFAOYSA-L |
Canonical SMILES |
C(CCOP(=O)([O-])[O-])CO.[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



